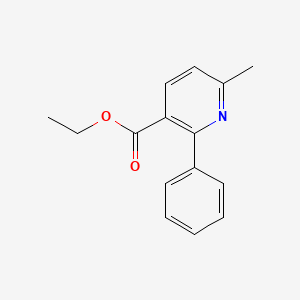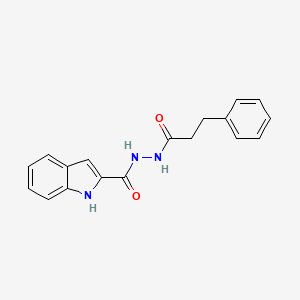![molecular formula C18H13NO6 B12452320 4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid](/img/structure/B12452320.png)
4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a dioxoisoindole group
准备方法
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The dioxoisoindole group can be reduced to form a dihydroisoindole derivative.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 4-[2-(2-Carboxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid.
Reduction: Formation of 4-[2-(2-Hydroxyethyl)-1,3-dihydroisoindole-5-carbonyl]benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
科学研究应用
4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing the production of pro-inflammatory molecules.
相似化合物的比较
Similar Compounds
4-[(2-Hydroxyethoxy)carbonyl]benzoic acid: Similar structure but with an ethoxy group instead of a hydroxyethyl group.
4-(2-Hydroxyethyl)benzoic acid: Lacks the dioxoisoindole group, making it less complex.
Phthalic acid derivatives: Share the dioxoisoindole moiety but differ in the substituents on the aromatic ring.
Uniqueness
4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid is unique due to its combination of the hydroxyethyl group and the dioxoisoindole moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C18H13NO6 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
4-[2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid |
InChI |
InChI=1S/C18H13NO6/c20-8-7-19-16(22)13-6-5-12(9-14(13)17(19)23)15(21)10-1-3-11(4-2-10)18(24)25/h1-6,9,20H,7-8H2,(H,24,25) |
InChI 键 |
XYSLEOKOXNJLPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12452252.png)
![ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12452256.png)
![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12452259.png)


![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12452270.png)

![N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine](/img/structure/B12452285.png)
![2-(4-methoxyphenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12452289.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12452304.png)
![4-[(1E)-2-{5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl}ethenyl]-2-methoxyphenol](/img/structure/B12452308.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12452309.png)
![2-(furan-2-yl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12452313.png)
